6-Bromo-8-chloroquinoline: A Comprehensive Technical Guide for Researchers
6-Bromo-8-chloroquinoline: A Comprehensive Technical Guide for Researchers
CAS Number: 16567-13-8
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 6-Bromo-8-chloroquinoline. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
6-Bromo-8-chloroquinoline is a halogenated derivative of quinoline. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16567-13-8 | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1] |
| IUPAC Name | 6-bromo-8-chloroquinoline | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 119.5-120 °C | |
| Boiling Point | 327.8±22.0 °C (Predicted) | |
| Solubility | Data not readily available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| LogP | 3.1 | [1] |
Spectroscopic Data
Detailed spectroscopic data for 6-Bromo-8-chloroquinoline is not widely published. However, the expected spectral characteristics are outlined below based on the analysis of related haloquinoline structures.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the positions of the bromine and chlorine atoms on the quinoline ring. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbons attached to the halogens and nitrogen would show characteristic shifts. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight, with additional peaks for the different isotopic combinations of Br and Cl. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Br and C-Cl stretching vibrations. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed Skraup reaction for the synthesis of 6-Bromo-8-chloroquinoline.
Experimental Protocol: Skraup Synthesis of 6-Bromo-8-chloroquinoline (Representative)
Disclaimer: This is a representative protocol based on the general Skraup quinoline synthesis and should be optimized for safety and yield.
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
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Reagent Addition: To the flask, add 4-bromo-2-chloroaniline.
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Catalyst and Dehydrating Agent: Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
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Glycerol Addition: Add glycerol to the mixture.
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Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (with extreme caution and appropriate safety measures).
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Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before controlled heating under reflux.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.
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Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.
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Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Research and Drug Development
While specific applications of 6-Bromo-8-chloroquinoline are not extensively documented, the quinoline scaffold and its halogenated derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities.[2]
Potential Therapeutic Areas:
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Anticancer: Many quinoline derivatives have been investigated as anticancer agents.[3] They can exert their effects by inhibiting various signaling pathways crucial for cancer cell growth and survival.
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Antimicrobial: The quinoline core is a key feature of several antibacterial and antifungal drugs.[4] Haloquinolines, in particular, have shown potent antimicrobial properties.
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Antiviral: Certain quinoline derivatives have demonstrated antiviral activity, including against HIV.
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Neurodegenerative Diseases: The metal-chelating properties of some quinoline derivatives make them potential therapeutic agents for neurodegenerative disorders where metal ion dysregulation is implicated.
Potential Biological Signaling Pathway Involvement
Given the established role of quinoline derivatives as anticancer agents, a plausible mechanism of action for 6-Bromo-8-chloroquinoline could involve the inhibition of key signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for cancer therapeutics.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 6-Bromo-8-chloroquinoline.
This guide provides a summary of the available information on 6-Bromo-8-chloroquinoline and its potential in a research and development context. Further experimental investigation is required to fully elucidate its properties and biological activities.
References
- 1. 6-Bromo-8-chloroquinoline | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
